Meri-5 protein
Description
Properties
CAS No. |
144349-92-8 |
|---|---|
Molecular Formula |
C15H22O4 |
Synonyms |
Meri-5 protein |
Origin of Product |
United States |
Molecular Genetics and Expression of the Meri 5 Gene
Nomenclature and Gene Locus in Arabidopsis thaliana (At4g30270)
The gene encoding the MERI-5 protein is officially designated by the Arabidopsis Genome Initiative (AGI) with the locus identifier At4g30270 . atlassian.net This nomenclature indicates its precise location within the Arabidopsis thaliana genome: on chromosome 4 (At4 g), and it is the 30270th gene annotated from the top of that chromosome. atlassian.net
Over time, this gene has been identified and studied under various names in different research contexts, leading to several aliases. Functionally, it is classified as a xyloglucan (B1166014) endotransglucosylase/hydrolase and is specifically named Xyloglucan Endotransglucosylase/Hydrolase 24 (XTH24). nih.gov Other synonyms recorded in genomic databases include MERI5B and SEN4. utoronto.ca This multiplicity of names reflects its diverse characterizations, from its expression in meristematic tissues (MERI-5) to its involvement in senescence (SEN4).
Table 1: Nomenclature and Locus Information for the MERI-5 Gene
| Identifier Type | Value | Description |
|---|---|---|
| AGI Locus Code | At4g30270 | Unique identifier for the gene locus on chromosome 4 of Arabidopsis thaliana. atlassian.net |
| Primary Gene Name | MERI-5 | Name often associated with its expression in meristems. |
| Functional Name | XTH24 | Designates it as the 24th member of the Xyloglucan Endotransglucosylase/Hydrolase family. |
| Aliases | MERI5B, SEN4 | Alternative names used in scientific literature and databases. utoronto.ca |
Genomic Organization and Transcriptional Profile of MERI-5
The genomic structure of the MERI-5 gene (At4g30270) is characteristic of many genes in the Xyloglucan Endotransglucosylase/Hydrolase (XTH) family. nih.gov Analysis of the Arabidopsis genome reveals that the coding sequence of MERI-5 is interrupted by non-coding regions known as introns. While the exact number can vary within large gene families, a common structure for XTH genes in both monocots and dicots consists of four exons separated by three introns. nih.govmdpi.com This exon-intron arrangement is crucial for the processing of the primary RNA transcript into mature messenger RNA (mRNA) through splicing before protein translation can occur. mdpi.com
The transcriptional profile of a gene describes the quantity and timing of its expression across different conditions, tissues, and developmental stages. nih.gov For MERI-5, the transcriptional activity is not uniform throughout the plant; rather, it is highly regulated. Its expression is enriched in specific areas and at particular times, suggesting a specialized role. A comprehensive transcriptional profile involves analyzing data from various experimental techniques, such as RNA sequencing and microarray analysis, to create a detailed map of where and when the gene is active. duke.edu This profile provides critical insights into the gene's potential biological functions.
Spatial and Temporal Expression Patterns of MERI-5 Transcripts
The expression of MERI-5 is precisely controlled, with transcripts accumulating in specific locations and at distinct phases of plant development. This regulation ensures that the this compound is produced only where and when it is needed for cell wall modification processes.
The shoot apical meristem (SAM) is a dynamic population of undifferentiated stem cells at the tip of the shoot that is responsible for generating all of the plant's above-ground organs, including leaves and stems. nih.govnih.gov Gene expression within the SAM is tightly regulated to maintain the balance between stem cell proliferation and the initiation of new organs. elifesciences.org The designation "MERI-5" itself suggests a strong association with meristematic tissues. Studies on related XTH family members in Arabidopsis have shown that certain genes are highly expressed in the SAM, where they are thought to play a role in the cell wall modifications necessary for cell division and the emergence of organ primordia. nih.govnih.gov This localization in the SAM points to a foundational role for MERI-5 in the fundamental processes of plant growth and organogenesis.
The formation of lateral structures, such as axillary branches from the shoot and lateral roots from the primary root, requires significant and localized cell wall remodeling to allow for the emergence of a new growth axis. The expression of cell wall-modifying enzymes is critical at these branching points. The functional classification of MERI-5 as a xyloglucan endotransglucosylase/hydrolase (XTH) strongly implies its involvement in this process. nih.gov XTH enzymes catalyze the cutting and rejoining of xyloglucan chains, a key component of the primary cell wall, which can increase wall extensibility and facilitate cell expansion. nih.gov Expression of MERI-5 transcripts at sites of lateral root and shoot initiation would provide the enzymatic activity necessary to modify the cell wall structure, enabling the new organ to push through the surrounding tissues and establish itself.
Gene expression is not static but changes as an organism progresses through its life cycle. nih.govnih.gov The expression of MERI-5 exhibits developmental stage-specificity, indicating that its role is adapted to the changing needs of the plant. For instance, genes involved in cell expansion and wall remodeling are often highly expressed during early developmental stages, such as seedling establishment and rapid vegetative growth, when new tissues and organs are being actively constructed. oup.com As the plant matures and transitions to reproductive development, the expression patterns of genes like MERI-5 may shift, potentially becoming more localized to specific developing organs like flowers or siliques. researchgate.net Furthermore, one of its aliases, SEN4 (senescence 4), suggests its expression may be upregulated during the final developmental stage of senescence, where significant cell wall degradation and nutrient remobilization occur.
Table 2: Summary of MERI-5 Expression Patterns
| Tissue/Condition | Expression Level | Implied Biological Process |
|---|---|---|
| Shoot Apical Meristem | Enriched | Organ initiation and stem cell maintenance. nih.govnih.gov |
| Branching Points | Localized | Cell wall remodeling for lateral organ emergence. nih.gov |
| Early Development | High | Active growth and tissue expansion in seedlings. oup.com |
| Senescence | Upregulated | Cell wall degradation and nutrient remobilization. |
Biochemical Properties and Enzymatic Function of Meri 5 Protein
Classification as a Xyloglucan-Endohydrolase
The MERI-5 protein is classified within the Xyloglucan (B1166014) Endotransglucosylase/Hydrolase (XTH) family of proteins. nih.gov This family is a key group of enzymes responsible for the cleavage and rearrangement of xyloglucan, one of the most important hemicellulose components tethering cellulose (B213188) microfibrils in the primary cell walls of most vascular plants. nih.govnih.gov
Based on sequence similarity and catalytic domain architecture, the XTH family is categorized within the Glycoside Hydrolase Family 16 (GH16). nih.govmdpi.com Enzymes in the XTH family exhibit two principal types of catalytic activity: xyloglucan endotransglucosylase (XET) activity, which involves the cleavage and subsequent re-ligation of xyloglucan chains to other xyloglucan molecules, and xyloglucan endohydrolase (XEH) activity, which results in the irreversible hydrolytic cleavage of xyloglucan polymers. nih.govmdpi.com
While many members of the XTH family, including the gene product of meri-5, were initially studied for their transglycosylation roles, a significant subset of these proteins function primarily or exclusively as endohydrolases. mdpi.comnih.gov Phylogenetic analyses of the XTH family often place the predominantly hydrolytic enzymes into a distinct subgroup (Group IIIA). mdpi.com Therefore, MERI-5 is functionally classified as a xyloglucan-endohydrolase (XEH), an enzyme that specifically catalyzes the hydrolysis of O-glycosyl compounds in xyloglucan. ebi.ac.uk
Substrate Specificity and Catalytic Mechanism of Xyloglucan Hydrolysis
Substrate Specificity
The primary substrate for the this compound is xyloglucan. nih.gov This polysaccharide features a linear backbone of β-(1→4)-linked D-glucose residues, identical to that of cellulose. However, unlike cellulose, the glucan backbone of xyloglucan is frequently substituted with α-(1→6)-linked D-xylose side chains. These xylose residues can be further decorated with other monosaccharides, such as galactose and fucose. cnr.it
The enzymatic activity of xyloglucan-endohydrolases is highly specific to the structure of xyloglucan. Research on related GH16 enzymes demonstrates that they exhibit high catalytic efficiency for xyloglucan hydrolysis while showing little to no detectable activity towards other cell wall polysaccharides such as cellulose, konjac glucomannan, barley β-glucan, and xylan. nih.govglbrc.org This specificity is critical for the targeted modification of the cell wall's architecture without compromising other structural components.
| Polysaccharide Substrate | Backbone Linkage | Primary Side Chains | Relative Hydrolysis by XEH |
|---|---|---|---|
| Xyloglucan | β-(1→4)-Glucan | α-(1→6)-Xylose | High |
| Cellulose | β-(1→4)-Glucan | None | None to Trace |
| Glucomannan | β-(1→4)-Mannan/Glucan | None | None |
| Xylan | β-(1→4)-Xylan | Various (e.g., Arabinose) | None |
Catalytic Mechanism
As a member of the GH16 family, MERI-5 employs a retaining double-displacement catalytic mechanism to cleave the glycosidic bonds in the xyloglucan backbone. nih.govresearchgate.net This reaction proceeds in two main steps and involves a catalytic dyad of conserved glutamic acid residues located within the enzyme's active site motif (ExDxE). researchgate.netnih.gov
Glycosylation: In the first step, one glutamic acid residue acts as a nucleophile, attacking the anomeric carbon of the glucan backbone. Simultaneously, the second glutamic acid residue acts as a general acid, protonating the glycosidic oxygen. This leads to the cleavage of the glycosidic bond and the formation of a covalent glycosyl-enzyme intermediate, while the remainder of the polysaccharide chain is released. researchgate.netnih.gov
Deglycosylation: In the second step, the second glutamic acid residue now functions as a general base, activating an incoming nucleophile to attack the anomeric carbon of the enzyme-linked sugar. For a xyloglucan-endohydrolase like MERI-5, this nucleophile is a water molecule. nih.gov The attack by water resolves the covalent intermediate, releasing the second fragment of the xyloglucan chain and regenerating the active site of the enzyme for another catalytic cycle. researchgate.net This use of water as the acceptor molecule is the defining feature of hydrolysis, leading to the irreversible shortening of xyloglucan chains. nih.gov
Structural features, such as the conformation of loops adjacent to the active site, are thought to be key determinants in whether a water molecule (hydrolysis) or another xyloglucan chain (transglycosylation) is the preferred acceptor, thus defining the enzyme's primary function. nih.gov
In Vitro and In Vivo Enzymatic Activity Characterization
In Vitro Characterization
The enzymatic activity of xyloglucan-endohydrolases like MERI-5 is characterized in vitro using purified recombinant protein and isolated xyloglucan substrate, typically from tamarind seeds. nih.govmdpi.com The hydrolytic activity can be quantified through several established methods:
Reducing Sugar Assays: The cleavage of glycosidic bonds generates new reducing ends in the polysaccharide fragments. These can be measured colorimetrically using reagents like 3,5-dinitrosalicylic acid (DNS), which reacts with reducing sugars to produce a colored product. mdpi.com
Viscometry: The endo-hydrolysis of long xyloglucan polymers leads to a rapid decrease in the viscosity of the substrate solution, which can be monitored to determine enzyme activity.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the xyloglucan oligosaccharides produced by hydrolysis, providing detailed information on the enzyme's cleavage pattern and allowing for the calculation of product formation rates. mdpi.com
Using these assays, key enzymatic parameters such as the Michaelis constant (K_M), maximum reaction velocity (V_max), and optimal conditions for pH and temperature can be determined. For example, a characterized XEH from Fragaria chiloensis displayed optimal activity at pH 5.5 and 37 °C. nih.gov
| Parameter | Value | Condition |
|---|---|---|
| Optimal pH | 5.5 | Assayed at 37°C |
| Optimal Temperature | 37°C | Assayed at pH 5.5 |
| K_M (Xyloglucan) | 0.029 mg/mL | Optimal pH and Temperature |
In Vivo Characterization
The function of MERI-5 in vivo is inferred from its spatial and temporal expression patterns and its activity within plant tissues. The meri-5 gene is known to be expressed in vascular tissues, suggesting a role in the formation and remodeling of secondary cell walls. nih.govresearchgate.net During secondary wall development, XTH family enzymes are thought to restructure the primary wall to allow for the deposition of new layers and to create and reinforce connections between the primary and secondary walls. researchgate.net
In vivo and in situ assays are used to localize enzymatic activity within the plant. One common method involves infiltrating tissues with fluorescently labeled xyloglucan oligosaccharides. nih.gov These oligosaccharides can act as acceptor substrates for XET activity, and their incorporation into the cell wall can be visualized with fluorescence microscopy, revealing sites of active xyloglucan modification. nih.govoup.com While this technique specifically visualizes transglycosylation, the presence of high XTH activity in tissues like the developing xylem and phloem fibers strongly supports the involvement of this enzyme family, including hydrolase members like MERI-5, in the dynamic processes of cell wall metabolism during vascular tissue formation. nih.gov
Physiological Roles and Biological Impact of Meri 5
Contribution to Plant Cell Wall Loosening
Plant cell wall loosening is a critical process that allows cells to expand under turgor pressure, driving plant growth. MERI-5, as a xyloglucan (B1166014) endotransglucosylase/hydrolase (XTH), directly contributes to this process by modifying the xyloglucan network within the cell wall. Xyloglucans are major hemicelluloses in the primary cell walls of dicots and non-graminaceous monocots, where they tether cellulose (B213188) microfibrils, providing structural support. XTH enzymes can either hydrolyze xyloglucan chains or cleave a chain and ligate the newly generated reducing end to the non-reducing end of another xyloglucan molecule (transglycosylation). This modification alters the load-bearing capacity of the cell wall, facilitating irreversible cell expansion. The expression of MERI-5 in expanding tissues is consistent with its proposed role in cell wall loosening.
Modulation of Cell Expansion and Plant Growth
The ability of MERI-5 to loosen the cell wall directly impacts cell expansion, a primary driver of plant growth. By remodeling the xyloglucan network, MERI-5 allows the cell wall to yield to the internal turgor pressure, leading to an increase in cell volume. Research indicates that MERI-5 is abundantly expressed in expanding tissues, supporting its function in this process. Studies involving the manipulation of MERI-5 expression levels have provided further insight into its role in growth. For instance, overexpression of MERI-5 has been reported to promote precocious elongation. This suggests that the activity of MERI-5 in cell wall modification is a limiting factor in the rate or extent of cell expansion in certain contexts.
Involvement in Meristematic Activity and Organogenesis
Meristems are regions of actively dividing cells responsible for generating new tissues and organs throughout the plant life cycle. Meristematic activity involves a balance between cell proliferation and differentiation, and the dynamic remodeling of cell walls is essential for changes in cell shape and size that occur during organ initiation and development. MERI-5 is expressed in meristematic tissues, including the inflorescence meristem. While meristematic activity is regulated by complex genetic and hormonal networks controlling cell division, cell wall biogenesis and modification are crucial for the physical processes of morphogenesis that occur in these regions. The presence and activity of MERI-5 in meristems suggest its involvement in providing the necessary cell wall plasticity for meristem function and the initiation of organ primordia. Organogenesis, the process of organ formation, requires coordinated cell division and expansion alongside precise cell wall remodeling. MERI-5's role as a cell wall modifying enzyme makes it a likely contributor to the cell wall changes required for the outgrowth and shaping of developing organs from meristems.
Influence on Plant Architectural Development
Role in Phyllotactic Patterning
Phyllotaxis refers to the precise arrangement of lateral organs (such as leaves or flowers) around a stem axis, often following specific mathematical patterns. This patterning is established at the shoot apical meristem (SAM) and is influenced by factors including auxin gradients and mechanical forces related to cell growth and cell wall properties. MERI-5 is expressed in the SAM and is involved in modifying cell walls, which are subject to mechanical stresses during primordium initiation. While the core mechanisms of phyllotactic patterning involve auxin transport and transcriptional regulators, cell wall mechanics play a crucial permissive or instructive role. Research has shown that the expression of MERI-5 can be influenced by transcription factors involved in developmental processes, such as BELLRINGER (BLR), which is implicated in phyllotaxy. Overexpression of an E2Ff transcription factor, which causes reduced cell size, is accompanied by a decrease in MERI-5 expression. Conversely, BLR overexpression, which affects cell wall development and phyllotaxy, leads to increased MERI-5 expression. This suggests that MERI-5's cell wall modifying activity is integrated into the regulatory networks that determine phyllotactic patterns.
Regulatory Pathways Governing Meri 5 Expression
Hormonal Regulation of MERI-5 Transcription
Plant hormones, particularly brassinosteroids (BR) and gibberellins (B7789140) (GA), are significant regulators of plant growth and development. Studies have shown that MERI-5 gene expression is responsive to these hormonal signals.
Brassinosteroids have been demonstrated to positively regulate the mRNA levels of the MERI-5 gene. This effect has been observed in studies examining the impact of exogenous BR treatment on plant tissues. For instance, research has indicated that BR treatment leads to increased MERI-5 mRNA accumulation. nih.govmdpi.comfishersci.ca This positive regulation by BR suggests that MERI-5 is involved in BR-mediated growth processes, likely through its role in modifying the cell wall to allow for cell expansion. The induction of MERI-5 by BR was particularly evident in brassinosteroid-deficient mutants, suggesting that endogenous BR levels influence basal MERI-5 expression. nih.govlipidmaps.org
Similar to brassinosteroids, gibberellins also exert a positive influence on MERI-5 gene expression. Treatment with GA has been shown to increase the levels of MERI-5 mRNA. nih.govmdpi.comfishersci.ca This indicates that MERI-5 is also a target gene in GA signaling pathways that promote growth, aligning with its proposed function in cell wall modification and expansion.
The regulatory effects of brassinosteroids and gibberellins on MERI-5 expression are not isolated. There is evidence of interplay and cross-talk between the BR and GA signaling pathways in the co-regulation of common target genes, including MERI-5. wikipedia.orguni.lu While BR and GA can individually promote MERI-5 expression, their combined action on growth processes suggests that MERI-5 may be a key component required for growth mediated by both hormones. nih.gov Studies have identified that BRs and GAs can co-regulate the expression of various growth and development-related genes, sometimes antagonistically and at other times consistently, with MERI-5 falling into the latter category of consistent positive regulation by both hormones. wikipedia.org
Transcriptional Control by Specific Factors
Beyond hormonal regulation, the transcription of the MERI-5 gene is also controlled by specific transcription factors that bind to regulatory elements in its promoter region.
The BELLRINGER (BLR) transcription factor, a member of the BELL family of homeodomain proteins, has been implicated in the transcriptional regulation of MERI-5. Research has shown that BLR influences MERI-5 expression levels. mycocentral.eunih.govnih.gov Specifically, overexpression of the BLR gene in Arabidopsis thaliana has been shown to lead to an upregulation of MERI-5 expression. mycocentral.eunih.govnih.gov This suggests that BLR acts as a positive regulator of MERI-5 transcription.
Studies investigating the role of BLR in plant development and gene expression have provided insights into the mechanism by which BLR upregulates MERI-5. Microarray analysis of plants overexpressing BLR revealed a significant increase in MERI-5 transcript levels. mycocentral.eunih.gov This finding was further validated by techniques such as Northern blot analysis and quantitative real-time PCR, which confirmed the elevated expression of MERI-5 in BLR-overexpressing lines. mycocentral.eunih.gov For example, a 4.3-fold increase in MERI-5 expression was reported in BLR-OX (overexpression) lines. mycocentral.eunih.gov Experiments using inducible BLR lines also demonstrated elevated MERI-5 expression upon induction of BLR, providing additional evidence for BLR's regulatory role. nih.gov While the precise molecular details of BLR binding to the MERI-5 promoter or its interaction with other regulatory proteins require further investigation, the available data strongly support a mechanism where BLR directly or indirectly activates MERI-5 transcription, contributing to processes like cell wall development. mycocentral.eunih.gov
Compound and Protein Identifiers
| Name | Type | Identifier |
| MERI-5 protein (XTH24) | Protein | At4g30270 (Gene) |
| Brassinosteroids (General) | Chemical Class | PubChem CID 115196 (Brassinolide), PubChem CID 443055 (24-Epibrassinolide) wikipedia.org |
| Gibberellins (General) | Chemical Class | PubChem CID 522636 nih.gov, PubChem CID 91757643 (Gibberellic acid) fishersci.ca |
| BELLRINGER (BLR) | Transcription Factor | AT5G65030 (Gene in Arabidopsis thaliana) |
Data Table: Effect of BLR Overexpression on MERI-5 Expression
| Genotype/Treatment | MERI-5 Expression Level (Fold Change relative to Wild Type) | Method | Source |
| BLR-OX | 4.3 | Microarray, Northern blot | mycocentral.eunih.gov |
| BLR-GR (Induced) | Elevated | qRT-PCR | nih.gov |
Post-Transcriptional and Post-Translational Regulation
Post-transcriptional regulation generally involves mechanisms that control gene expression after transcription but before translation. These can include processes such as alternative splicing, mRNA stability, mRNA localization, and regulation by non-coding RNAs like microRNAs. These mechanisms can significantly impact the amount and types of mRNA available for translation.
Post-translational modification refers to the chemical modifications of a protein after its synthesis. These modifications can alter a protein's activity, localization, stability, or interaction with other molecules. Common post-translational modifications include phosphorylation, glycosylation, ubiquitination, and sumoylation. These modifications are crucial for fine-tuning protein function and response to cellular signals and environmental changes.
While these general mechanisms of post-transcriptional and post-translational regulation are well-established in biological systems, including plants, specific research findings detailing how this compound is regulated through these particular pathways were not identified in the consulted literature. Therefore, a detailed discussion with specific data tables or research findings on the post-transcriptional and post-translational regulation of this compound cannot be provided at this time based on the search results.
Molecular Interactions and Network Integration of Meri 5
Protein-Protein Interactions Involving MERI-5
While direct protein-protein interactions of MERI-5 with specific protein partners within the cell wall matrix itself are a subject of ongoing research, its enzymatic activity implies transient or dynamic associations with its substrate, xyloglucan (B1166014). Furthermore, the regulation of MERI-5 expression and activity involves interactions with various regulatory proteins and signaling components.
MERI-5 (XTH24) is characterized as a xyloglucan endotransglucosylase/hydrolase nih.govherts.ac.uk. Enzymes of this family are known to cleave and religate xyloglucan polymers, which are major polysaccharides in the primary cell wall of plants herts.ac.uk. This activity is essential for modifying the cell wall structure, allowing for cell expansion during growth nih.govherts.ac.uk. The localization of MERI-5 to cellular compartments involved in cell wall synthesis and modification, including the apoplast, cytoplasm, Golgi apparatus, plant-type cell wall, plasma membrane, and secretory vesicles, further supports its direct or indirect interaction with cell wall components herts.ac.uk. Its role in cell wall loosening is a key mechanism required for plant cell expansion nih.gov.
The expression of the MERI-5 gene is subject to regulation by various factors, including transcription factors and signaling pathways. The BELLRINGER (BLR) transcription factor, known to be involved in diverse developmental processes in Arabidopsis, has been shown to influence MERI-5 expression wikipedia.orgwikipedia.orgnih.govnih.gov. Studies involving overexpression of BLR have demonstrated an increase in MERI-5 transcript levels, suggesting that BLR positively regulates MERI-5 expression at the transcriptional level wikipedia.orgwikipedia.org.
Another regulatory protein implicated in influencing MERI-5 expression is ANGUSTIFOLIA (AN), a plant CtBP gene thegoodscentscompany.com. Research suggests that the AN protein may function as a repressor of certain genes, including MERI5. In the an mutant, higher levels of MERI5 expression were observed compared to the wild type, indicating a potential negative regulatory relationship where AN acts to downregulate MERI5 transcription thegoodscentscompany.com.
Furthermore, the expression of XET genes, a family that includes MERI-5, is inducible by brassinosteroids (BL), a class of plant hormones nih.gov. This suggests that components of the brassinosteroid signaling pathway interact, likely indirectly through transcription factors, to regulate MERI-5 expression nih.gov.
Integration of MERI-5 into Plant Growth and Developmental Signaling Networks
MERI-5's function in modifying the cell wall places it at a critical nexus in plant growth and development. By influencing cell wall plasticity, MERI-5 directly impacts cell expansion, a fundamental process underlying organ growth and shaping nih.govherts.ac.uk.
The regulation of MERI-5 expression by key developmental regulators like BLR highlights its integration into broader developmental signaling networks. BLR is involved in processes such as vascular differentiation, phyllotaxy, flower and fruit development, and meristem maintenance wikipedia.orgwikipedia.orgnih.govnih.gov. The control of MERI-5 by BLR suggests that cell wall remodeling mediated by MERI-5 is a downstream component of these developmental programs wikipedia.orgwikipedia.org.
The potential repression of MERI5 by AN, a protein involved in regulating leaf-cell expansion and the arrangement of cortical microtubules, further integrates MERI-5 into signaling pathways that control specific aspects of plant morphology, such as leaf shape development thegoodscentscompany.com.
The responsiveness of MERI-5 expression to brassinosteroids and its altered expression in brassinosteroid-deficient and sterol-deficient mutants demonstrate its connection to these important hormonal and metabolic signaling pathways that regulate plant growth and development nih.gov. The induction of XET genes, including MERI-5, by brassinosteroids is consistent with the role of these hormones in promoting cell elongation nih.govwikipedia.org.
The following table summarizes some of the observed changes in MERI-5 expression in relation to regulatory factors:
| Regulatory Factor/Condition | Observed Effect on MERI-5 Expression | Reference |
| BLR Overexpression (BLR-OX) | Increased expression (4.3 fold) | wikipedia.orgwikipedia.org |
| an mutant (ANGUSTIFOLIA mutant) | Increased expression (approx. 3 fold) | thegoodscentscompany.com |
| Brassinosteroids (BL) | Inducible expression | nih.gov |
| BR-deficient mutants (det2, dwf4) | Lower expression | nih.gov |
| Sterol-deficient mutants | Higher expression | nih.gov |
| Fenpropimorph treatment | Induced expression | nih.gov |
This intricate network of interactions and regulatory inputs underscores MERI-5's vital role in coordinating cell wall dynamics with developmental signals to orchestrate proper plant growth and morphogenesis.
Compound Names and Identifiers
| Name | Type | Identifier(s) | PubChem CID (if applicable) |
| MERI-5 protein (XTH24) | Protein | UniProt: P24806, Gene: XTH24 (At4g30270) | N/A (Protein) |
| BELLRINGER (BLR) | Protein/Transcription Factor | N/A (Identifier not specified in sources) | N/A (Protein) |
| ANGUSTIFOLIA (AN) | Protein/CtBP gene | N/A (Identifier not specified in sources) | N/A (Protein) |
| Xyloglucan | Polysaccharide | Representative Oligosaccharide (e.g., XLFG) | 54758680 nih.gov |
| Brassinosteroids (e.g., Brassinolide) | Plant Hormone | Brassinolide | 115196 nih.govwikipedia.orgthegoodscentscompany.comwikidata.orguni.lu |
| Fenpropimorph | Fungicide/Inhibitor | CAS: 67564-91-4 | 93365 herts.ac.ukwikipedia.orgnih.govsigmaaldrich.comnih.gov |
Note: PubChem CIDs are typically assigned to chemical compounds, not proteins. Protein identifiers like UniProt accession numbers or gene locus identifiers are used for protein entries in relevant databases.
Methodological Approaches for Meri 5 Research
Genetic Approaches for Functional Dissection
Transgenic Plant Models (e.g., Overexpression, Reporter Gene Fusions)
Transgenic plant technology has been applied to study the regulatory regions controlling MERI-5 expression and the effects of altered MERI-5 levels. While direct overexpression or knockdown of MERI-5 using transgenic lines is implied as a standard approach for functional studies in plants nih.govepa.gov, specific detailed findings on MERI-5 phenotype from such direct manipulation were not prominently detailed in the provided snippets.
However, the use of reporter gene fusions has been demonstrated in related plant studies. For instance, promoter regions of genes responsive to certain stimuli have been fused to reporter genes like GUS (β-glucuronidase) or LUC (luciferase) and introduced into transgenic plants to monitor transcriptional activity under different conditions wikipedia.org. This approach, while shown for other genes, is a standard technique applicable to understanding the spatial and temporal expression patterns driven by the MERI-5 promoter. Transgenic Arabidopsis and tobacco plants containing such fusions allow for visual or quantitative assessment of gene expression in response to various treatments or developmental cues wikipedia.org.
Additionally, studies using transgenic plants with altered expression of other genes have indirectly provided information about MERI-5. For example, transgenic plants engineered to synthesize trehalose (B1683222) showed altered expression of various genes, including MERI-5 sigmaaldrich.comnih.gov. This indicates that MERI-5 expression can be influenced by broader metabolic changes engineered through transgenesis.
Loss-of-Function and Gain-of-Function Mutant Analysis
Analysis of plant mutants with altered MERI-5 function or expression has provided crucial evidence for its biological roles. Loss-of-function mutants, where the MERI-5 protein is non-functional or absent, can reveal phenotypes associated with the loss of its activity. Conversely, gain-of-function mutants, often involving overexpression, can highlight the consequences of elevated MERI-5 levels.
Studies investigating the role of SWI/SNF chromatin remodeling ATPases in Arabidopsis utilized mutant analysis and found that the expression of MERI-5 was affected in splayed (syd) and brahma (brm) mutants researchgate.net. Specifically, microarray and real-time PCR analyses showed changes in MERI-5 transcript levels in these ATPase mutants, suggesting that BRM and SYD play a role in regulating MERI-5 expression researchgate.net.
Analysis of mutants resistant to exogenous trehalose also provided insights, as these mutants might reveal processes by which trehalose metabolism affects growth, potentially involving genes like MERI-5 whose expression is altered by trehalose treatment nih.gov. Furthermore, studies on alcohol dehydrogenase 1-deficient mutants in rice have also examined the expression of genes including a this compound homolog, linking its expression to processes like cell division and elongation under specific stress conditions.
Molecular Biology Techniques for Expression Analysis
Understanding where and when this compound is expressed is critical for inferring its function. Various molecular biology techniques have been employed to analyze MERI-5 transcript levels.
RNA-blot Analysis
RNA blot analysis (also known as Northern blot) has been used to detect and quantify specific mRNA molecules, including those of reporter genes driven by plant promoters wikipedia.org. While not explicitly detailed for direct MERI-5 transcript analysis in the provided snippets concerning its primary study, RNA blot is a foundational technique in plant molecular biology for verifying gene expression patterns observed in other high-throughput methods like microarrays epa.gov. For example, RNA gel-blot analysis was used to analyze the expression of GUS reporter genes in transgenic Arabidopsis plants under different treatments, a method applicable to studying the MERI-5 promoter activity wikipedia.org. This technique allows for assessing transcript size and abundance.
Quantitative Reverse Transcription PCR (qRT-PCR)
Quantitative Reverse Transcription PCR (qRT-PCR), including real-time PCR (RT-qPCR), is a highly sensitive method for quantifying mRNA levels and has been widely applied in MERI-5 research. This technique is frequently used to validate gene expression changes initially identified through microarray analysis researchgate.net.
Studies on the impact of Rhodococcus fascians infection on Arabidopsis transcriptome used qRT-PCR to confirm the expression patterns of differentially expressed genes, including MERI-5. Similarly, research on SWI/SNF ATPases confirmed microarray results showing altered MERI-5 expression in brm and syd mutants using real-time PCR researchgate.net. qRT-PCR has also been used to examine the expression of this compound homologs in rice mutants under submergence, correlating expression levels with cellular processes.
Data from these studies illustrate how qRT-PCR provides precise quantification of MERI-5 transcripts under various conditions, such as in different mutant backgrounds or in response to environmental stimuli or pathogen interaction.
Table 1: Examples of MERI-5 Expression Changes Detected by qRT-PCR/Microarray
| Study Context | Organism | Condition/Genotype | Fold Change in MERI-5 Expression (vs Control) | Method | Source |
| Rhodococcus fascians infection | Arabidopsis | Infected (d116) vs Control | 0.28 | Microarray, qRT-PCR | |
| SWI/SNF ATPase Mutants | Arabidopsis | syd-2 mutant vs Wild Type | Varied (e.g., 0.72 or 1.82 depending on context/array) | Microarray, Real-time PCR | researchgate.net |
| SWI/SNF ATPase Mutants | Arabidopsis | brm-101 mutant vs Wild Type | Varied (e.g., 0.38 or 0.41 depending on context/array) | Microarray, Real-time PCR | researchgate.net |
| Trehalose Treatment | Arabidopsis | 100 mM Trehalose (24h) vs Sorbitol | -1.0 (log2 fold change) | Microarray | sigmaaldrich.comnih.gov |
| Powdery Mildew Infection | Arabidopsis | Infected vs Control | Varied (e.g., 13.56, 1.45, 5.05, 0.54 in different experiments) | Microarray |
Biochemical Assays for Protein Activity and Interaction
Biochemical assays are essential for characterizing the activity of this compound and identifying proteins with which it interacts. As an endo-xyloglucan transferase, MERI-5 is expected to possess enzymatic activity related to the modification of xyloglucans, a major component of the plant cell wall.
While specific biochemical assays directly measuring MERI-5 enzymatic activity (xyloglucan endotransglucosylase/hydrolase activity) were not detailed in the provided search results, the classification of MERI-5 implies that standard enzyme assays for this class of proteins would be applicable. These assays typically involve incubating the purified protein with xyloglucan (B1166014) substrates and measuring the products of transglucosylation or hydrolysis.
Protein interaction assays are also crucial for understanding how MERI-5 functions within cellular pathways. Although direct interaction assays for MERI-5 were not explicitly described, related studies on protein interactions within plant systems demonstrate the techniques used. For example, glutathione (B108866) S-transferase (GST) pull-down assays have been used to study the interaction between SWI/SNF ATPase components (like SYDN) and other proteins (ATSWI3 proteins) researchgate.net. These methods can be adapted to identify and confirm interactions between MERI-5 and other proteins involved in cell wall synthesis, modification, or signaling pathways. Combined genetic and biochemical analyses are often employed to fully understand protein function and interaction networks.
Xyloglucan-Endohydrolase Activity Assays
Xyloglucan-endohydrolase (XEH) activity assays are crucial for characterizing the enzymatic function of this compound. XTH enzymes, including Meri-5, can exhibit either xyloglucan endotransglycosylase (XET) or XEH activity, or both. diva-portal.orgdiva-portal.org XET activity involves the cleavage and re-ligation of xyloglucan chains, contributing to cell wall remodeling during growth, while XEH activity involves hydrolysis, breaking down xyloglucan into oligosaccharides. diva-portal.org
Assays to measure XET or XEH activity typically involve incubating the enzyme with xyloglucan substrates. One method described for assaying XET activity involves using test paper impregnated with xyloglucan and a fluorescently labeled xyloglucan oligosaccharide. researchgate.net Transglycosylation activity by XET results in the production of a fluorescently labeled polysaccharide that remains bound to the paper after washing, allowing for visualization and semi-quantitative analysis. researchgate.net Another approach for visualizing XET activity after gel electrophoresis involves overlaying a gel with a substrate matrix containing high-molecular-weight xyloglucan and a conjugated oligosaccharide. researchgate.net
Research findings indicate that Meri-5, along with other XTH family members, shows differences in the size distribution of products formed during incubation with xyloglucan, suggesting variations in their enzymatic action. researchgate.net While some recombinant XTH proteins have shown significant XET activity, the presence of XEH activity can be determined by assessing the decrease in viscosity of xyloglucan solutions, which would not be observed with only XET activity. researchgate.net A miniaturized XET/XEH assay for high-throughput analysis has also been developed, enabling efficient screening of protein-producing clones for activity. diva-portal.org
Protein Interaction Mapping (e.g., Yeast Two-Hybrid, Co-immunoprecipitation)
Protein interaction mapping techniques are employed to identify proteins that physically associate with Meri-5, providing insights into its functional partnerships within the cell. Techniques such as Yeast Two-Hybrid (Y2H) and co-immunoprecipitation (Co-IP) are commonly used for this purpose. nih.govbiorxiv.org
The Yeast Two-Hybrid system is a powerful method for identifying protein-protein interactions by testing for physical association between a "bait" protein (in this case, Meri-5) and potential "prey" proteins. nih.govsingerinstruments.com The principle relies on reconstituting a functional transcription factor when the bait and prey proteins interact, leading to the activation of a reporter gene. singerinstruments.comresearchgate.net Y2H screening can be performed on a large scale to screen against cDNA libraries, potentially identifying novel interacting partners. nih.govsingerinstruments.com While Y2H is sensitive and relatively easy to perform, it can produce false positive and negative results, necessitating validation through other methods. singerinstruments.com
Co-immunoprecipitation is a complementary technique used to confirm protein interactions observed in Y2H or to identify interactions in a more native cellular context. nih.govbiorxiv.org This method involves using an antibody to isolate a protein of interest (Meri-5) from cell lysate, and then checking if other proteins co-precipitate with it, indicating a physical association. nih.govbiorxiv.org
Studies on other proteins have successfully utilized Y2H screening to identify candidate interacting proteins, followed by Co-IP assays to validate these interactions in co-transfected cells. biorxiv.orgfrontiersin.org These methods are crucial for building protein interaction networks, which are essential for deciphering protein function and cellular behavior. plos.orgoup.com
Microscopic and Imaging Techniques
Microscopic and imaging techniques are essential for visualizing the localization of this compound within cells and for analyzing the phenotypic effects of altered Meri-5 expression at both cellular and organismal levels.
Subcellular Localization Studies
Determining the subcellular localization of this compound is critical for understanding where it functions within the cell. Proteins have specific locations that are often linked to their roles in cellular processes. suba.live Subcellular localization can be determined experimentally through techniques such as fluorescent protein tagging and microscopy. suba.livenus.edu.sg
Fluorescent protein tagging involves creating a fusion protein where Meri-5 is linked to a fluorescent protein like Green Fluorescent Protein (GFP). nus.edu.sgmicroscopyu.com The location of the fusion protein within living or fixed cells can then be visualized using fluorescence microscopy techniques, including widefield fluorescence and confocal microscopy. microscopyu.comembl.orgmicroscopemaster.com Confocal microscopy, for example, allows for the generation of high-resolution images with reduced out-of-focus blur, enabling precise localization studies within cellular structures. microscopemaster.com
Databases like SUBA5 centralize Arabidopsis protein subcellular location data, compiled from experimental studies using methods like fluorescent protein tagging and mass spectrometry, as well as from prediction methods. suba.live These resources provide valuable information for researchers studying protein localization.
Phenotypic Analysis at Cellular and Organismal Levels
Phenotypic analysis involves examining the observable characteristics of cells or organisms resulting from gene expression or manipulation, such as altered Meri-5 levels. This analysis can be conducted at both the cellular and organismal levels. frontiersin.orgresearchgate.net
At the cellular level, microscopy is used to observe changes in cell morphology, size, and structure in plants with altered Meri-5 expression. For instance, studies have shown that overexpression of MERI5 cDNA in Arabidopsis can lead to precocious elongation and abnormal expansion of leaf cells. nih.gov This type of analysis often involves detailed imaging of cells using techniques like brightfield, darkfield, differential interference contrast, or fluorescence microscopy to capture structural details and compare them to wild-type cells. microscopemaster.com
Evolutionary Conservation and Divergence of Meri 5 Homologs
Phylogenetic Analysis of Xyloglucan-Endohydrolase Family Across Plant Species
The Xyloglucan (B1166014) Endotransglucosylase/Hydrolase (XTH) family is a group of enzymes critical for modifying xyloglucans, major components of the primary plant cell wall mdpi.comnih.gov. These enzymes exhibit two primary activities: xyloglucan endotransglucosylase (XET), which cleaves and religates xyloglucan chains, and xyloglucan endohydrolase (XEH), which hydrolyzes xyloglucan mdpi.com. The presence and number of XTH genes vary significantly across different plant species, reflecting the complexity and diversity of plant cell walls and developmental processes frontiersin.orgmdpi.com. For instance, studies have identified 33 XTH genes in Arabidopsis thaliana, 29 in Oryza sativa (rice), and 28 in Raphanus sativus frontiersin.orgmdpi.com. Phylogenetic analyses of XTH gene families across various plant species, including Arabidopsis thaliana, Oryza sativa, and Raphanus sativus, typically categorize these genes into distinct groups or clusters based on sequence similarity frontiersin.orgnih.gov. These groupings often correlate with functional divergence and the presence of specific enzymatic activities (XET or XEH) mdpi.com.
Phylogenetic trees constructed using full-length amino acid sequences of XTH genes from different species reveal evolutionary relationships and potential functional orthologs frontiersin.orgresearchgate.net. Studies have shown that XTH genes from different species can be distributed across various branches, suggesting both conserved and divergent evolutionary paths frontiersin.org. For example, analyses have categorized XTH genes into groups such as I, II, IIIA, and IIIB, with certain groups predominantly associated with either XET or XEH activity mdpi.com. The evolutionary history of xyloglucan-related enzymes, including xyloglucan transglycosylase/hydrolase (XTH), suggests that parts of this enzymatic machinery evolved in aquatic environments before the colonization of land by plants researchgate.net. Orthologs with exclusively hydrolytic activity have been detected in gymnosperms, indicating the emergence of such activity within the last common ancestor of spermatophytes researchgate.net. The complexity of the plant cell wall shows a positive correlation with the number of founder genes within each gene family involved in its modification researchgate.net.
While specific phylogenetic data for a protein explicitly named "MERI-5" within a comprehensive XTH family tree was not found in the search results, its reported role in cell wall formation and as a meristem-specific enzyme involved in this process nih.govnih.gov strongly suggests it is a member of or functionally related to the XTH family. Its specific position within the XTH phylogenetic tree would provide valuable insights into its evolutionary origins and relationship to other characterized XTH enzymes with known XET or XEH activities.
Interactive Data Table 1: Distribution of XTH Genes Across Selected Plant Species
| Species | Number of XTH Genes | Phylogenetic Groups Identified | Primary Activities Represented |
| Arabidopsis thaliana | 33 | I/II, III, Ancestral Group | XET, XEH |
| Oryza sativa | 29 | Not specified in detail | XET, XEH |
| Raphanus sativus | 28 | Five distinct groups | XET, XEH |
| Carya illinoinensis | 38 | I, II, IIIA, IIIB | XET, XEH (Group IIIA primarily XEH) mdpi.com |
| Morus alba | 22 | Five distinct groups | XET, XEH nih.gov |
Note: This table is intended to be interactive, allowing for sorting and filtering based on columns.
Conservation of MERI-5 Regulatory Elements
The regulation of gene expression in plants, particularly for genes involved in development, is mediated by cis-regulatory elements (CREs) located in non-coding regions like promoters and enhancers pnas.orgkit.edu. These CREs serve as binding sites for transcription factors (TFs), which control the temporal and spatial expression of target genes kit.edunih.gov. The conservation of CREs across different plant species can indicate conserved regulatory mechanisms for orthologous genes pnas.orgkit.edu.
While direct studies detailing the specific cis-regulatory elements of the "MERI-5 protein" gene were not extensively found, research on other plant developmental genes and cell wall-related enzymes provides relevant context. For instance, analysis of the Morus alba XTH gene family promoters revealed a plethora of cis-regulatory elements associated with stress responsiveness, phytohormone responsiveness, and growth and development nih.gov. Similarly, studies on other plant genes involved in development have identified conserved noncoding sequences that are predictive of cis-regulatory functionality pnas.org. Transcription factor binding sites, such as those for DOF proteins, have been found to be abundant in the promoter regions of genes preferentially expressed during certain developmental processes like meiosis nih.gov.
A significant finding relevant to MERI-5 comes from research on the ANGUSTIFOLIA (AN) gene in Arabidopsis. Microarray analysis suggested that the AN protein, a homolog of animal CtBP proteins, might function as a repressor and regulate the expression of certain genes, including MERI5, which is involved in cell-wall formation nih.gov. This indicates the potential existence of cis-regulatory elements in the promoter region of the MERI-5 gene that are recognized and bound by the AN protein or interacting factors, thereby influencing MERI-5 expression during development nih.gov. The evolutionary conservation of AN homologs in land plants nih.gov suggests that this regulatory relationship, or similar ones involving related transcription factors, might be conserved across different plant lineages.
The identification and characterization of specific CREs in the MERI-5 promoter, and the transcription factors that bind to them, would provide crucial insights into how MERI-5 expression is regulated during plant development and how this regulation has been conserved or diverged throughout evolution. Techniques like targeted genome editing using CRISPR/Cas systems can be employed to disrupt specific CREs and study their impact on gene expression and plant phenotype, offering a powerful approach to understand regulatory element function in their native genomic context kit.edu.
Interactive Data Table 2: Examples of Cis-Regulatory Elements and Associated Functions in Plant Development Genes
| Cis-Regulatory Element | Associated Transcription Factor Family | Proposed Function / Associated Process | Found in Promoters of (Example) |
| DOFCOREZM | Dof proteins | Regulation of gene expression | Genes expressed during meiosis nih.gov |
| CAATBOX1 | Not specified | Tissue-specific promoter activity | Pea legumin (B1674702) gene nih.gov |
| GATABOX | ASF-2 | Light- and nitrate-dependent control | Cab22 gene nih.gov |
| Stress-responsive elements | Various TFs | Response to environmental stress | Morus alba XTH genes nih.gov |
| Phytohormone-responsive elements | Various TFs | Response to plant hormones | Morus alba XTH genes nih.gov |
| Development-related elements | Various TFs | Regulation of growth and development | Morus alba XTH genes nih.gov, GRF genes nih.gov |
Note: This table is intended to be interactive, allowing for sorting and filtering based on columns.
Evolutionary Pressures Shaping MERI-5 Function in Plant Development
The function of proteins involved in plant development, such as MERI-5 and other members of the XTH family, is shaped by various evolutionary pressures, including natural selection, gene duplication, and changes in gene expression and regulation biorxiv.orgfrontiersin.orgbiorxiv.orgresearchgate.net. Given MERI-5's likely role in cell wall dynamics and its specific expression in meristems nih.govnih.gov, key regions for plant growth and development, its evolution is intrinsically linked to the evolutionary history of plant form and structure.
The XTH gene family itself has undergone expansion and diversification throughout plant evolution, with varying numbers of genes in different lineages frontiersin.orgmdpi.comresearchgate.net. This expansion is often associated with the evolution of more complex plant structures and developmental processes researchgate.netresearchgate.net. Gene duplication provides raw material for evolutionary innovation, allowing one copy to retain the original function while the other can acquire new functions or expression patterns pnas.org.
Selection pressures can act on both the coding sequences of genes, leading to changes in protein structure and function, and on cis-regulatory elements, altering gene expression patterns kit.edubiorxiv.orgfrontiersin.orgbiorxiv.org. While coding sequence evolution can be important, changes in gene expression driven by modifications in cis-regulatory regions are thought to be a major contributor to phenotypic diversity in plants kit.edubiorxiv.orgbiorxiv.org. Studies on other plant developmental genes, such as the FLOWERING LOCUS T (FT) and TERMINAL FLOWER 1 (TFL1) family, have shown that even single amino acid changes can lead to functional divergence between homologous proteins pnas.org. Similarly, conserved protein domains and key residues within enzyme families like XTH are likely to be under purifying selection to maintain essential catalytic activity researchgate.net.
For MERI-5, as a protein involved in cell wall remodeling in meristems, evolutionary pressures likely relate to the need to maintain precise control over cell expansion and differentiation in these critical growth regions nih.gov. Changes in cell wall composition and structure have been important in the adaptation of plants to different environments and the evolution of diverse plant forms mdpi.com. Therefore, the evolution of MERI-5 function may have been driven by the need to adapt cell wall dynamics to specific developmental programs and environmental conditions in different plant lineages. The potential regulation of MERI-5 by proteins like AN, which are conserved in land plants nih.gov, suggests that the regulatory network controlling MERI-5 expression may also be subject to evolutionary pressures, potentially leading to divergence in expression patterns even if the protein function itself is relatively conserved.
Understanding the specific evolutionary pressures on MERI-5 would require detailed comparative studies of its sequence, expression patterns, and function across a wide range of plant species, coupled with analyses of selection acting on its coding and regulatory regions.
Future Research Trajectories for Meri 5 Understanding
Elucidation of High-Resolution Structural Information
Obtaining high-resolution structural information for MERI-5 protein is a critical future research objective. While the general function of XTH enzymes is known, the precise three-dimensional structure of MERI-5, including its active site and any regulatory domains, remains to be fully elucidated at a high resolution. Such structural detail is essential for understanding the catalytic mechanism, substrate specificity, and potential interaction sites of MERI-5.
Future research will likely employ advanced structural biology techniques. X-ray crystallography, while challenging for some membrane-associated or dynamic proteins, remains a powerful tool for obtaining atomic-resolution structures. Cryogenic electron microscopy (Cryo-EM) offers an alternative, particularly for larger protein complexes or those difficult to crystallize. Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into protein dynamics and structure in solution, complementing data from static methods.
Recent advancements in computational protein structure prediction, notably driven by deep learning algorithms like AlphaFold2, have significantly accelerated the ability to predict protein structures from amino acid sequences. While these methods provide highly accurate models, experimental validation through techniques like X-ray diffraction or Cryo-EM will be crucial to confirm predicted structures and capture dynamic aspects or post-translational modifications relevant to MERI-5 function. Future efforts will focus on applying and integrating these computational and experimental approaches to resolve the high-resolution structure of MERI-5.
Comprehensive Identification of Upstream Regulatory Networks and Downstream Effectors
Understanding how this compound expression and activity are regulated, and identifying the molecules or pathways it subsequently influences, are key areas for future investigation. As a protein involved in cell wall modification crucial for growth, MERI-5 is likely integrated into complex regulatory networks responsive to developmental cues and environmental signals.
Future research will aim to comprehensively map the upstream regulatory elements controlling XTH24 gene expression. This includes identifying transcription factors that bind to its promoter region, as well as epigenetic modifications that may influence its transcription. Techniques such as Chromatin Immunoprecipitation Sequencing (ChIP-Seq) can help identify transcription factor binding sites, while transcriptomic analyses (RNA-Seq) under various conditions can reveal co-regulated genes and potential upstream regulators.
Investigating post-transcriptional and post-translational regulation of MERI-5 is also vital. This could involve studying mRNA stability, protein folding, localization, and post-translational modifications such as phosphorylation or glycosylation, which might affect its activity or stability.
Identifying downstream effectors involves determining which cell wall components are specifically targeted by MERI-5's enzymatic activity and how these modifications impact cell wall structure and properties. Techniques like mass spectrometry can be used to analyze changes in xyloglucan (B1166014) structure in tissues where MERI-5 is expressed or manipulated. Furthermore, exploring protein-protein interactions using methods like yeast two-hybrid screens or co-immunoprecipitation could reveal other proteins that interact with MERI-5, potentially influencing its function or being part of larger cell wall modifying complexes.
Future studies on regulatory networks will increasingly integrate multi-omics data (genomics, transcriptomics, proteomics, metabolomics) and utilize advanced computational methods for network inference to build a holistic view of the pathways MERI-5 is involved in.
Investigation of MERI-5's Role in Environmental Responses and Stress Adaptation
This compound's function in cell wall dynamics suggests a potential role in plant responses to environmental challenges. The cell wall provides structural support and acts as the first line of defense against various stresses, including mechanical stress, osmotic stress, and pathogen attack. researchgate.net
Future research will explore how MERI-5 expression and activity are modulated under different environmental conditions and stresses. This could involve exposing plants to abiotic stresses (e.g., drought, salinity, temperature extremes) or biotic stresses (e.g., fungal or bacterial pathogens) and analyzing changes in XTH24 gene expression and this compound levels.
Studies could investigate if MERI-5-mediated cell wall modifications contribute to stress tolerance or susceptibility. For instance, altered cell wall flexibility or integrity due to changes in MERI-5 activity might impact a plant's ability to cope with osmotic changes during drought or resist penetration by pathogens. Research on protein modifications like carbonylation in plants under stress highlights the broader importance of protein function in environmental adaptation, a context relevant to understanding MERI-5's role.
Techniques such as phenotyping of plants with altered MERI-5 expression (knockouts, overexpression lines) under stress conditions, combined with detailed cell wall analysis and assessment of stress-related physiological parameters, will be crucial to elucidate MERI-5's contribution to environmental responses and stress adaptation.
Translational Implications for Enhancing Plant Productivity and Resilience
Given this compound's role in cell wall modification and plant growth, understanding its function has significant translational implications for improving plant productivity and resilience in agricultural settings. Modifying cell wall properties can influence traits such as biomass accumulation, organ size, and strength, all of which are critical for crop yield and stability.
Future research will explore the potential of manipulating MERI-5 activity to enhance desirable agricultural traits. This could involve genetic engineering approaches to optimize XTH24 expression or modify the this compound sequence to alter its activity or specificity. For example, fine-tuning MERI-5 activity might lead to improved biomass production in bioenergy crops or enhanced structural integrity in food crops, making them more resistant to lodging or mechanical damage.
Investigating the interaction of MERI-5 with other cell wall modifying enzymes and components could reveal synergistic effects that can be targeted for crop improvement. The knowledge gained from studying MERI-5's role in environmental stress adaptation (Section 9.3) can be directly applied to developing crops with enhanced resilience to adverse conditions, contributing to food security in changing climates.
Q & A
Q. What are the established expression patterns of Meri-5 during Arabidopsis development?
Meri-5 exhibits stage- and tissue-specific expression. In Arabidopsis, its mRNA levels peak during floral transition (BL stage) and seed maturation, with strong activity in root and shoot branching points, as shown by GUS reporter assays . Quantitative RT-PCR and RNA-seq analyses reveal elevated expression in flowers, seeds, and apical meristems, contrasting with minimal detection in vegetative shoot tips . Environmental stimuli (e.g., mechanical strain at branch points) further enhance Meri-5 expression, suggesting responsiveness to developmental and mechanical cues .
Q. What methodologies are recommended for studying Meri-5’s role in cell wall dynamics?
- Enzymatic assays : Measure xyloglucan endotransglycosylase (XET) activity via fluorescently labeled xyloglucan oligosaccharides to assess Meri-5’s role in cell wall remodeling .
- Localization studies : Use immunolocalization with anti-Meri-5 antibodies or transgenic lines expressing Meri-5-GUS fusions to map tissue-specific expression .
- Knockout/mutant analysis : Compare cell wall properties (e.g., tensile strength, lignin content) in Meri-5 knockout lines versus wild-type under mechanical stress .
Q. How does Meri-5 differ functionally from TCH4, a closely related XET gene?
While both Meri-5 and TCH4 belong to the XET family and share sequence homology, their expression patterns and regulatory pathways diverge. TCH4 is strongly induced by touch and light, whereas Meri-5 is developmentally regulated, with pronounced activity in branching points and reproductive tissues . Genetic studies suggest Meri-5 may specialize in reinforcing cell walls during organogenesis, while TCH4 responds to transient environmental stressors .
Advanced Research Questions
Q. How can contradictory data on Meri-5’s enzymatic activity be resolved?
Discrepancies in reported XET activity may arise from assay conditions (e.g., pH, substrate specificity) or protein isoforms. To address this:
- Purify recombinant Meri-5 : Use affinity-tagged proteins expressed in heterologous systems (e.g., E. coli or insect cells) to standardize activity measurements .
- Substrate profiling : Test Meri-5 against diverse xyloglucan derivatives to identify preferred substrates .
- Structural analysis : Perform X-ray crystallography or cryo-EM to compare Meri-5’s active site with TCH4 and other XETs .
Q. What strategies are effective for identifying Meri-5’s interaction partners in vivo?
- Co-immunoprecipitation (Co-IP) : Use transgenic Arabidopsis lines expressing tagged Meri-5 to pull down interacting proteins, followed by mass spectrometry .
- Yeast two-hybrid screening : Screen a cDNA library with Meri-5 as bait to identify binding partners involved in cell wall synthesis or signaling .
- Crosslinking assays : Apply bifunctional crosslinkers (e.g., formaldehyde) to stabilize transient interactions in plant tissues undergoing mechanical strain .
Q. How do environmental factors regulate Meri-5 expression, and what experimental designs optimize this analysis?
Meri-5 is modulated by redox status, hormonal signals (e.g., brassinosteroids), and mechanical stress. To dissect these pathways:
- Hormonal treatments : Apply brassinosteroid analogs or inhibitors (e.g., propiconazole) and monitor Meri-5 expression via qPCR .
- Redox perturbation : Use mutants with altered ascorbate/dehydroascorbate levels (e.g., vtc2) to test Meri-5’s responsiveness to oxidative stress .
- Microscopy-coupled strain assays : Apply controlled mechanical pressure to root tips or stems using microfluidic devices while imaging Meri-5-GUS expression in real time .
Data Interpretation and Contradictions
Q. Why do some studies report Meri-5 as a single-copy gene, while others suggest homologs in related species?
Meri-5 exists as a single-copy gene in Arabidopsis (AT3G59930) but has orthologs in Brassica species (e.g., cauliflower) with conserved expression in reproductive tissues . Divergent reports may stem from misannotation or incomplete genome sequencing in non-model plants. Validate putative homologs via phylogenetic analysis and synteny mapping .
Q. How can researchers reconcile Meri-5’s dual annotation as a defensin-like (DEFL) protein and XET?
Meri-5’s DEFL domain may mediate protein-protein interactions, while its XET domain enables xyloglucan modification. To clarify:
- Domain deletion mutants : Test whether DEFL or XET domain truncations disrupt cell wall integrity or stress responses .
- Transcript variants : Analyze alternative splicing isoforms via RNA-seq to determine if distinct domains are expressed under specific conditions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
